Cas no 1007775-19-0 (N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide)
N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26612830
- AKOS001416711
- 1007775-19-0
- N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide
- Z275045662
-
- Inchi: 1S/C19H19N3OS2/c1-4-13-8-5-6-9-14(13)21-18(23)16-12(2)20-17(22-19(16)24-3)15-10-7-11-25-15/h5-11H,4H2,1-3H3,(H,21,23)
- InChI Key: NQKYNJPEPGINHQ-UHFFFAOYSA-N
- SMILES: S(C)C1=C(C(C)=NC(C2=CC=CS2)=N1)C(NC1C=CC=CC=1CC)=O
Computed Properties
- Exact Mass: 369.09695459g/mol
- Monoisotopic Mass: 369.09695459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 108Ų
N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26612830-0.05g |
N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide |
1007775-19-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide
Comprehensive Overview of N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide (CAS No. 1007775-19-0)
The compound N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide, identified by its CAS No. 1007775-19-0, is a highly specialized pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a thiophene ring and a methylsulfanyl group, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance to current research trends, addressing common queries such as "pyrimidine derivatives in drug discovery" and "thiophene-based compounds in agrochemistry."
From a structural perspective, N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide combines a pyrimidine core with a thiophene substituent, a configuration known for enhancing binding affinity in target interactions. The presence of the methylsulfanyl group further contributes to its lipophilicity, a critical factor in bioavailability. Researchers investigating "SAR studies of heterocyclic compounds" or "optimizing drug-like properties" often highlight such structural features as key to modulating pharmacokinetic profiles.
In the context of pharmaceutical applications, this compound aligns with the growing demand for small-molecule inhibitors targeting specific enzymes or receptors. Its pyrimidine-5-carboxamide moiety is particularly noteworthy, as similar scaffolds have been utilized in kinase inhibitors and anti-inflammatory agents. Searches like "pyrimidine carboxamides in oncology" or "heterocyclic amides as therapeutic agents" reflect the broader interest in this chemical space. Recent studies suggest potential in modulating protein-protein interactions, a hot topic in "undruggable target" research.
Agrochemical researchers are also exploring N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide for its herbicidal or fungicidal properties. The thiophene and methylsulfanyl groups are common in crop protection agents, addressing queries such as "novel modes of action in pest control." Its stability under environmental conditions makes it a candidate for sustainable agriculture solutions, a priority in "green chemistry" initiatives.
Synthetic routes to this compound often involve Pd-catalyzed cross-coupling reactions to assemble the thiophene-pyrimidine framework, a method frequently searched as "C-H activation in heterocycle synthesis." Analytical characterization typically employs LC-MS and NMR spectroscopy, techniques central to "structure elucidation of complex molecules." These methodological aspects are crucial for quality control in industrial-scale production.
With the rise of AI-driven drug design, compounds like CAS No. 1007775-19-0 are increasingly studied in silico. Computational models predicting "ADMET properties of sulfanyl-containing compounds" or "fragment-based drug discovery" leverage such molecules as test cases. This intersection of chemistry and data science addresses trending searches like "machine learning in molecular optimization."
Regulatory considerations for N-(2-ethylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide focus on its environmental footprint and biodegradability, aligning with "REACH compliance" discussions. While not classified as hazardous, its handling follows standard protocols for sulfanyl-functionalized compounds, a point emphasized in "laboratory safety best practices" queries.
In summary, CAS No. 1007775-19-0 represents a versatile scaffold bridging medicinal and agricultural chemistry. Its relevance to "fragment libraries for screening" and "bioisosteric replacement strategies" ensures sustained academic and industrial interest. Future research may explore its role in "targeted protein degradation" or "multi-target therapeutics," further solidifying its position in modern chemical innovation.
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